3-Cyano-2-fluoropropanoic acid
Overview
Description
3-Cyano-2-fluoropropanoic acid is a useful research compound. Its molecular formula is C4H4FNO2 and its molecular weight is 117.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodegradation Studies
3-Cyano-2-fluoropropanoic acid has been investigated for its photodegradation properties, particularly as a metabolite of the herbicide cyhalofop-butyl. It undergoes rapid degradation under UV irradiation, leading to the formation of various metabolites, including a dicarboxylic acid arising from photo-hydrolysis. This research suggests potential environmental degradation pathways and the role of photocatalysts like titanium dioxide and zinc oxide in enhancing the degradation process (Pinna & Pusino, 2011).
Hydrolysis and Adsorption Studies
The stability and adsorption characteristics of this compound, another metabolite of cyhalofop-butyl, have been explored. These studies highlight its interaction with soil colloids and the influence of environmental conditions on its persistence and mobility. Adsorption mechanisms involving lipophilic bonds and complexation with iron oxide have been detailed, indicating the compound's behavior in agricultural settings (Pinna et al., 2008).
Synthesis Applications
This compound derivatives have been synthesized and evaluated for various applications, including as intermediates in pharmaceuticals. For example, the synthesis of ethyl 3-fluoroacrylate showcases the utility of this compound in producing valuable chemical precursors (Wakselman, Molines, & Tordeux, 2000).
Bioimaging and Fluorescent Probes
The compound has been involved in developing fluorescent probes for bioimaging. For example, Fluorol Red GK, a fluorescent probe for detecting gold(III) ions, operates by coordinating cyano of the probe with Au3+, resulting in fluorescence quenching. This application demonstrates the broader utility of cyano-functionalized compounds in biological research (Yang et al., 2013).
Properties
IUPAC Name |
3-cyano-2-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2/c5-3(1-2-6)4(7)8/h3H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDYEHKPWAUEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.